
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid is a compound that features a chlorinated phenyl ring with hydroxyl and formamido groups attached to an acetic acid backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid typically involves the reaction of 3-chloro-4-hydroxyphenylacetic acid with formamide under controlled conditions. The process begins with the preparation of 3-chloro-4-hydroxyphenylacetic acid, which can be synthesized by reacting O-chlorophenol with glyoxylic acid to form 3-chloro-4-hydroxymandelic acid. This intermediate is then reduced to 3-chloro-4-hydroxyphenylacetic acid .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography can enhance the efficiency of the production process.
化学反应分析
Types of Reactions
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The formamido group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetic acid derivatives.
科学研究应用
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential role as an auxin influx inhibitor, affecting plant growth and development.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid involves its interaction with specific molecular targets and pathways. As an auxin influx inhibitor, it affects the transport of auxin, a plant hormone, thereby influencing plant growth and development . The compound may also interact with enzymes and receptors in biological systems, leading to its observed biological effects.
相似化合物的比较
2-(3-Chloro-4-hydroxyphenyl)-2-formamidoacetic acid can be compared with other similar compounds such as:
3-Chloro-4-hydroxyphenylacetic acid: Shares a similar structure but lacks the formamido group.
3-Chloro-4-hydroxyphenylacetamide: Contains an amide group instead of the formamido group.
3-Chloro-4-hydroxybenzeneethanol: Features an ethanol group instead of the acetic acid backbone.
These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.
属性
分子式 |
C9H8ClNO4 |
|---|---|
分子量 |
229.62 g/mol |
IUPAC 名称 |
2-(3-chloro-4-hydroxyphenyl)-2-formamidoacetic acid |
InChI |
InChI=1S/C9H8ClNO4/c10-6-3-5(1-2-7(6)13)8(9(14)15)11-4-12/h1-4,8,13H,(H,11,12)(H,14,15) |
InChI 键 |
WZVUGTMEQDTNTN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(C(=O)O)NC=O)Cl)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


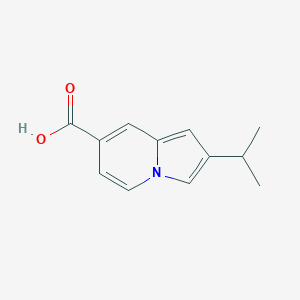
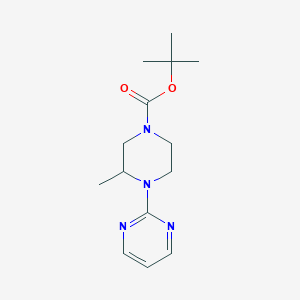
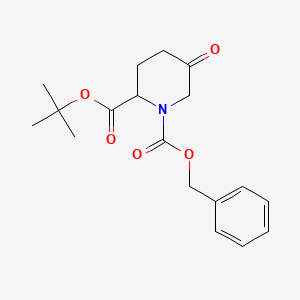
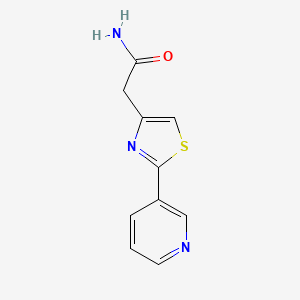
![5-[4-(Tert-butoxycarbonyl)piperazin-1-ylmethyl]-1-(tert-butoxycarbonyl)indole](/img/structure/B13871252.png)


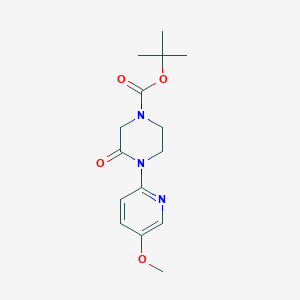
![tert-butyl N-[2-[4-(oxan-2-yloxy)but-1-ynyl]-4-(1,2,4-triazol-1-ylmethyl)phenyl]carbamate](/img/structure/B13871299.png)

![3,5-Dichloro-4-[(5-chloro-1,3-benzothiazol-2-yl)methyl]aniline](/img/structure/B13871309.png)
![3-oxo-Spiro[3.5]nonane-1-carboxylic acid methyl ester](/img/structure/B13871325.png)

![2-(2-methylsulfanylpyrimidin-5-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13871332.png)
